molecular formula C6H5ClO2S B8584174 5-Chloromethyl-2-thienylcarboxylic acid

5-Chloromethyl-2-thienylcarboxylic acid

Cat. No. B8584174
M. Wt: 176.62 g/mol
InChI Key: SNYWLAYOLPGDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-thienylcarboxylic acid is a useful research compound. Its molecular formula is C6H5ClO2S and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloromethyl-2-thienylcarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloromethyl-2-thienylcarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

5-(chloromethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H5ClO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

SNYWLAYOLPGDSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Thiophenecarboxylic acid is treated in a solution of chloroform with chloromethyl ether in the presence of 0.9 to 2.2 equivalents of aluminum chloride to give 5-chloromethyl-2-thienylcarboxylic acid. Treatment of the obtained acid with excess thionyl chloride at room temperature for about 16 hours yields the acid chloride with is reacted with diazomethane to give the corresponding diazoketone. A methanol solution of the diazoketone is irradiated under nitrogen for about one hour with a high pressure mercury lamp using a Quarz filter. The methyl 5-chloromethyl-2-thienylacetate is obtained upon work up and column chromatography on silica gel. The acetate is hydrolyzed by treatment of a 1:1 mixture of acetic acid and concentrated hydrochloric acid at room temperature overnight to give 5-chloromethyl-2-thienylacetic acid.
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